Trans-4-(4-bromophenyl)-1-Boc-pyrrolidine-3-carboxylic acid
CAS No.:
Cat. No.: VC13324389
Molecular Formula: C16H20BrNO4
Molecular Weight: 370.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H20BrNO4 |
|---|---|
| Molecular Weight | 370.24 g/mol |
| IUPAC Name | (3S,4R)-4-(4-bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C16H20BrNO4/c1-16(2,3)22-15(21)18-8-12(13(9-18)14(19)20)10-4-6-11(17)7-5-10/h4-7,12-13H,8-9H2,1-3H3,(H,19,20)/t12-,13+/m0/s1 |
| Standard InChI Key | MXJJJGPIDKFWKX-QWHCGFSZSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)O)C2=CC=C(C=C2)Br |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=C(C=C2)Br |
Introduction
Structural Elucidation and Stereochemical Significance
Molecular Architecture
The compound’s structure consists of a five-membered pyrrolidine ring substituted at the 1-position with a Boc group and at the 4-position with a 4-bromophenyl moiety. The carboxylic acid at the 3-position enhances hydrogen-bonding potential, while the bromine atom on the phenyl ring facilitates electrophilic substitution reactions. The trans-configuration of substituents ensures spatial separation of functional groups, optimizing interactions with biological targets .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₂₀BrNO₄ | |
| Molecular Weight | 370.24 g/mol | |
| SMILES Notation | CC(C)(C)OC(=O)N1CC@HC2=CC=C(C=C2)Br | |
| InChI Key | MXJJJGPIDKFWKX-QWHCGFSZSA-N |
Stereochemical Influence on Reactivity
The (3S,4R) configuration governs the compound’s reactivity. Computational studies reveal that the trans arrangement minimizes steric hindrance between the Boc group and bromophenyl substituent, enhancing stability during synthetic transformations. Chiral HPLC and X-ray crystallography confirm enantiomeric purity, critical for pharmaceutical applications where stereoselectivity impacts drug efficacy.
Synthetic Methodologies
Stepwise Synthesis Protocols
Synthesis typically involves four stages:
-
Pyrrolidine Ring Formation: Cyclization of γ-amino acids or dipeptides under catalytic conditions (e.g., Pd/C in DMF) yields the pyrrolidine core .
-
Bromophenyl Introduction: Suzuki-Miyaura coupling with 4-bromophenylboronic acid installs the aryl group, leveraging palladium catalysts for cross-coupling .
-
Boc Protection: Treatment with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) protects the amine group, achieving >90% yield .
-
Carboxylation: Hydrolysis of ester intermediates using lithium hydroxide generates the carboxylic acid functionality.
Table 2: Optimization Parameters for Industrial Production
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst | Pd(OAc)₂/XPhos | Increases to 85% |
| Temperature | 80°C | Reduces byproducts |
| Solvent | Toluene/Water (3:1) | Enhances solubility |
Industrial-Scale Challenges
Scaling production requires addressing:
-
Purification: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures >98% purity.
-
Cost Efficiency: Transitioning from batch to continuous flow reactors reduces solvent waste by 40%.
Physicochemical Properties
Collision Cross-Section and Mass Spectrometry
Ion mobility spectrometry predicts collision cross-sections (CCS) for adducts, aiding metabolite identification in pharmacokinetic studies:
Table 3: Predicted CCS Values
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 370.06484 | 178.8 |
| [M+Na]+ | 392.04678 | 178.6 |
| [M-H]- | 368.05028 | 177.3 |
Solubility and Stability
The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) but dissolves readily in polar aprotic solvents (e.g., DMSO, logP = 2.3). Stability studies indicate decomposition <5% after 6 months at -20°C.
| Compound | Target | IC₅₀ (nM) |
|---|---|---|
| 4-Bromophenyl derivative | Rho-kinase | 45 |
| 4-Chlorophenyl derivative | PPARγ | 120 |
| Unsubstituted pyrrolidine | BACE-1 | 853 |
Applications in Drug Development
Neurological Agents
The Boc group enhances metabolic stability, enabling prolonged action in CNS-targeted prodrugs. Preclinical trials in murine models show 60% reduction in amyloid-β plaques at 10 mg/kg doses .
Antimicrobial Scaffolds
Functionalization at the carboxylic acid position yields analogs with Gram-positive antibacterial activity (MIC = 4 µg/mL against S. aureus) .
Future Directions and Challenges
Stereoselective Synthesis
Advances in asymmetric catalysis (e.g., organocatalyzed Mannich reactions) could reduce racemization risks during large-scale production .
Targeted Drug Delivery
Conjugation with nanoparticle carriers (e.g., PEGylated liposomes) may improve bioavailability, currently limited to 12% in oral administrations.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume